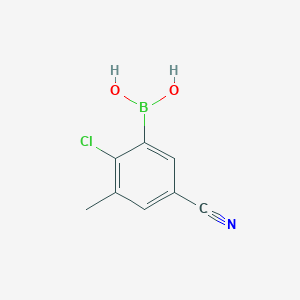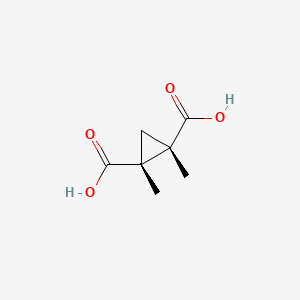
Cis-1,2-dimethyl-cyclopropanedicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cis-1,2-dimethyl-cyclopropanedicarboxylic acid is an organic compound with the molecular formula C7H10O4. It is a cyclopropane derivative where two carboxylic acid groups are attached to the cyclopropane ring at the 1 and 2 positions, and two methyl groups are attached at the same positions in a cis configuration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,2-dimethyl-cyclopropanedicarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of dimethyl maleate with diazomethane, which results in the formation of the cyclopropane ring. The reaction conditions often require the use of a catalyst such as rhodium or copper complexes to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and distillation are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
Cis-1,2-dimethyl-cyclopropanedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other derivatives.
科学研究应用
Cis-1,2-dimethyl-cyclopropanedicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of cis-1,2-dimethyl-cyclopropanedicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
Trans-1,2-dimethyl-cyclopropanedicarboxylic acid: Similar structure but with trans configuration of methyl groups.
1,1-dimethyl-cyclopropanedicarboxylic acid: Both methyl groups attached to the same carbon atom.
Cyclopropane-1,2-dicarboxylic acid: Lacks the methyl groups.
Uniqueness
Cis-1,2-dimethyl-cyclopropanedicarboxylic acid is unique due to its cis configuration, which imparts distinct stereochemical properties and reactivity. This configuration can influence the compound’s interactions with other molecules and its overall chemical behavior .
属性
分子式 |
C7H10O4 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC 名称 |
(1S,2R)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-6(4(8)9)3-7(6,2)5(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)/t6-,7+ |
InChI 键 |
SLBKGBQKBVOZRI-KNVOCYPGSA-N |
手性 SMILES |
C[C@@]1(C[C@@]1(C)C(=O)O)C(=O)O |
规范 SMILES |
CC1(CC1(C)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15225985.png)
![(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B15225990.png)
![4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B15225997.png)
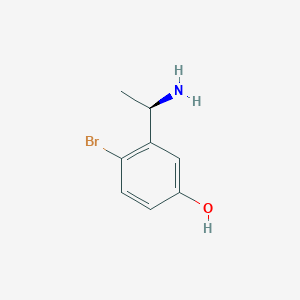
![1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B15226005.png)
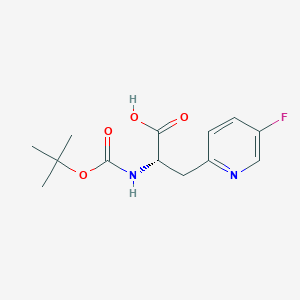
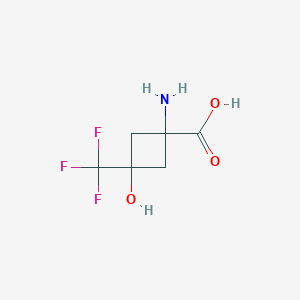
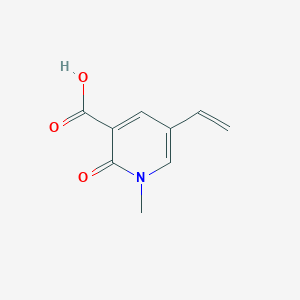
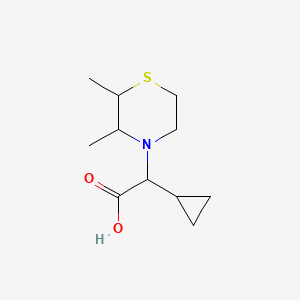

![tert-Butyl 8-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B15226059.png)
